An In-depth Technical Guide to 2-Methoxypyrazine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methoxypyrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies related to 2-Methoxypyrazine (CAS No: 3149-28-8). A key aroma compound, 2-Methoxypyrazine is of significant interest in the food, beverage, and fragrance industries, and its derivatives are explored for various biological activities.
Chemical Identity and Structure
2-Methoxypyrazine is an aromatic heterocyclic compound.[1][2] The structure consists of a pyrazine (B50134) ring substituted with a methoxy (B1213986) group at the C-2 position.
| Identifier | Value |
| IUPAC Name | 2-methoxypyrazine[1] |
| Synonyms | Methoxypyrazine, Pyrazine, methoxy-[1][3] |
| CAS Number | 3149-28-8 |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| InChI | InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 |
| InChIKey | WKSXRWSOSLGSTN-UHFFFAOYSA-N |
| SMILES | COC1=NC=CN=C1 |
Physicochemical Properties
2-Methoxypyrazine is a colorless to light yellow liquid recognized for its distinctive nutty, cocoa-like odor at high concentrations and a green, herbaceous aroma, often associated with bell peppers, at lower concentrations. This dual aromatic character makes it a significant component in the flavor profile of various foods and beverages, notably in Sauvignon Blanc and Cabernet Sauvignon wines.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 60-61 °C at 29 mmHg |
| Density | 1.14 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.509 |
| Flash Point | 46 °C (114.8 °F) - closed cup |
| Solubility | Miscible with water and organic solvents; soluble in oils |
| Odor Threshold | 700 ppb in water |
| LogP | 0.73 |
Synthesis and Biosynthesis
Chemical Synthesis: 2-Methoxypyrazine can be prepared from 2-hydroxypyrazine (B42338) through various routes, often involving methylation. One common laboratory method involves the reaction of 2-hydroxypyrazine with a methylating agent like sodium methanolate.
Biosynthesis: In nature, particularly in grapes, the biosynthesis of alkyl-methoxypyrazines is a subject of ongoing research. The proposed pathway involves the transformation of 3-alkyl-2-hydroxypyrazines into their corresponding methoxypyrazines. This final step is catalyzed by O-methyltransferase (OMT) enzymes, which use S-adenosyl-L-methionine (SAM) as a methyl group donor.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the trace analysis of 2-methoxypyrazine in complex matrices like wine. Headspace solid-phase microextraction (HS-SPME) is commonly used for sample preparation due to the compound's volatility.
Methodology for Wine Analysis:
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Internal Standard: Prepare a standard solution of a deuterated analog (e.g., 2-methoxy-d3-3-isobutylpyrazine) for isotope dilution analysis.
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Sample Preparation (HS-SPME):
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Place a 5-10 mL wine sample into a 20 mL headspace vial.
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Add NaCl to saturate the solution and enhance the volatility of the analyte.
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Spike the sample with the internal standard.
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Seal the vial and place it in an autosampler with an agitator and thermostat.
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Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-60 min) at a controlled temperature (e.g., 40-60°C) to adsorb volatile compounds.
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GC-MS Analysis:
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Injection: Thermally desorb the trapped analytes from the SPME fiber in the hot GC inlet.
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Separation: Use a capillary column (e.g., DB-WAX or equivalent) with a suitable temperature program to separate the compounds.
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Detection: Employ a mass spectrometer, often a triple quadrupole (MS/MS), for sensitive and selective detection. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for quantification. Key ions for 2-methoxypyrazine would be monitored.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of 2-methoxypyrazine.
Methodology for ¹H and ¹³C NMR:
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Sample Preparation:
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Dissolve approximately 5-10 mg of pure 2-methoxypyrazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
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Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
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Data Acquisition:
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Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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For ¹H NMR, typical parameters include a 30° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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For ¹³C NMR, use a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply Fourier transformation to the raw data.
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Perform phase and baseline corrections.
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Reference the spectra to the TMS signal at 0.00 ppm. The characteristic peaks for the methoxy group and the pyrazine ring protons can then be identified and integrated.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and the molecular fingerprint of the compound.
Methodology using Attenuated Total Reflectance (ATR):
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Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to account for atmospheric CO₂ and H₂O, as well as any instrument-related signals.
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Sample Application: Place a small drop of neat 2-methoxypyrazine liquid directly onto the ATR crystal, ensuring it is fully covered.
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Data Acquisition:
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Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
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Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Data Analysis:
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The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) will show characteristic absorption bands for C-H, C=N, C=C, and C-O bonds present in the molecule. Aromatic C-H stretching is typically observed around 3030 cm⁻¹, while C=N and C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
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Safety and Handling
2-Methoxypyrazine is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation.
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Hazard Codes: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
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Precautionary Measures:
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Keep away from heat, sparks, and open flames.
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Wear protective gloves, clothing, and eye/face protection.
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Use in a well-ventilated area.
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In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is room temperature.
